

Application Notes and Protocols for Laquinimod Administration in EAE Mouse Models

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Compound of Interest

Compound Name: *Laquinimod*

Cat. No.: *B608466*

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of **Laquinimod** in Experimental Autoimmune Encephalomyelitis (EAE) mouse models. This document outlines detailed experimental protocols, summarizes quantitative data from preclinical studies, and illustrates key signaling pathways and workflows.

Introduction

Laquinimod is an orally active immunomodulatory compound that has been investigated for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] Its therapeutic potential has been extensively studied in the EAE mouse model, a widely used animal model of MS.[3][4] **Laquinimod**'s mechanism of action involves the modulation of both the innate and adaptive immune systems, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[3] This leads to a reduction in pro-inflammatory responses and central nervous system (CNS) inflammation, demyelination, and axonal damage.[4][5]

Data Presentation

The following tables summarize the quantitative data from various studies on the administration of **Laquinimod** in EAE mouse models, detailing dosages, treatment regimens, and their effects on clinical outcomes.

Table 1: Prophylactic **Laquinimod** Treatment in EAE Mouse Models

Mouse Strain	EAE Induction Method	Laquinimod Dosage (mg/kg/day)	Administration Route	Treatment Start Day	Outcome	Reference
C57BL/6	MOG35-55 peptide	25	Oral gavage	Day 0	Completely inhibited EAE development (100% to 20% incidence) and reduced disease severity.[3]	[3]
SJL/J	PLP139-151 peptide	25	Oral gavage	Day of disease induction	Completely abolished disease development.[6]	[6]
C57BL/6	rMOG protein	25	Oral gavage	Day of immunization	Prevented the development of EAE.[7]	[7]
C57BL/6	MOG35-55 peptide	5 and 25	Oral gavage	Day 0	Entirely suppressed EAE clinical signs.[8]	[8]
2D2 x Th	Spontaneous EAE	25	Oral gavage	19 days of age	Delayed onset and reduced disease	[7]

incidence.

[7]

Table 2: Therapeutic **Laquinimod** Treatment in EAE Mouse Models

Mouse Strain	EAE Induction Method	Laquinimod Dosage (mg/kg/day)	Administration Route	Treatment Start Day	Outcome	Reference
SJL/J	PLP139-151 peptide	Not specified	Oral gavage	Day 16 (post-immunization)	Ameliorated clinical disease.[6]	[6]
C57BL/6	MOG35-55 peptide	5 and 25	Oral gavage	Day 8 (early post-EAE)	Suppressed EAE clinical scores starting around day 20-25.[8]	[8]
C57BL/6	Active EAE	5 and 25	Oral gavage	Day 21 (peak disease)	Beneficial effects on oligodendrocyte numbers and myelin density.[5]	[5]
2D2 x Th	Spontaneous EAE (score ≥ 1)	25	Oral gavage	Onset of clinical signs	Prevented disability progression.[7]	[7]

C57BL/6	MOG35-55 immunization	1, 5, and 25	Not specified	Not specified	Significantly lower EAE scores compared to untreated group.[9]	[9]
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Experimental Protocols

EAE Induction Protocol (MOG35-55 in C57BL/6 mice)

This protocol is a standard method for inducing EAE in C57BL/6 mice, a model of chronic MS.

Materials:

- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA)
- Mycobacterium tuberculosis H37Ra (inactivated)
- Pertussis toxin (PTX)
- Phosphate-Buffered Saline (PBS)
- 8-10 week old female C57BL/6 mice

Procedure:

- Antigen Emulsion Preparation:
 - Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
 - Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

- Create an emulsion by mixing equal volumes of the MOG35-55 solution and the CFA solution. Emulsify using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
- Immunization (Day 0):
 - Inject 100 μ L of the MOG/CFA emulsion subcutaneously into the flank of each mouse. This delivers 100 μ g of MOG35-55.
- Pertussis Toxin Administration:
 - Administer 200 ng of PTX in 100 μ L of PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).[\[7\]](#)
- Clinical Scoring:
 - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.
 - Use a standard 0-5 scoring scale:[\[7\]](#)
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund state

Laquinimod Administration Protocol

Materials:

- **Laquinimod** powder

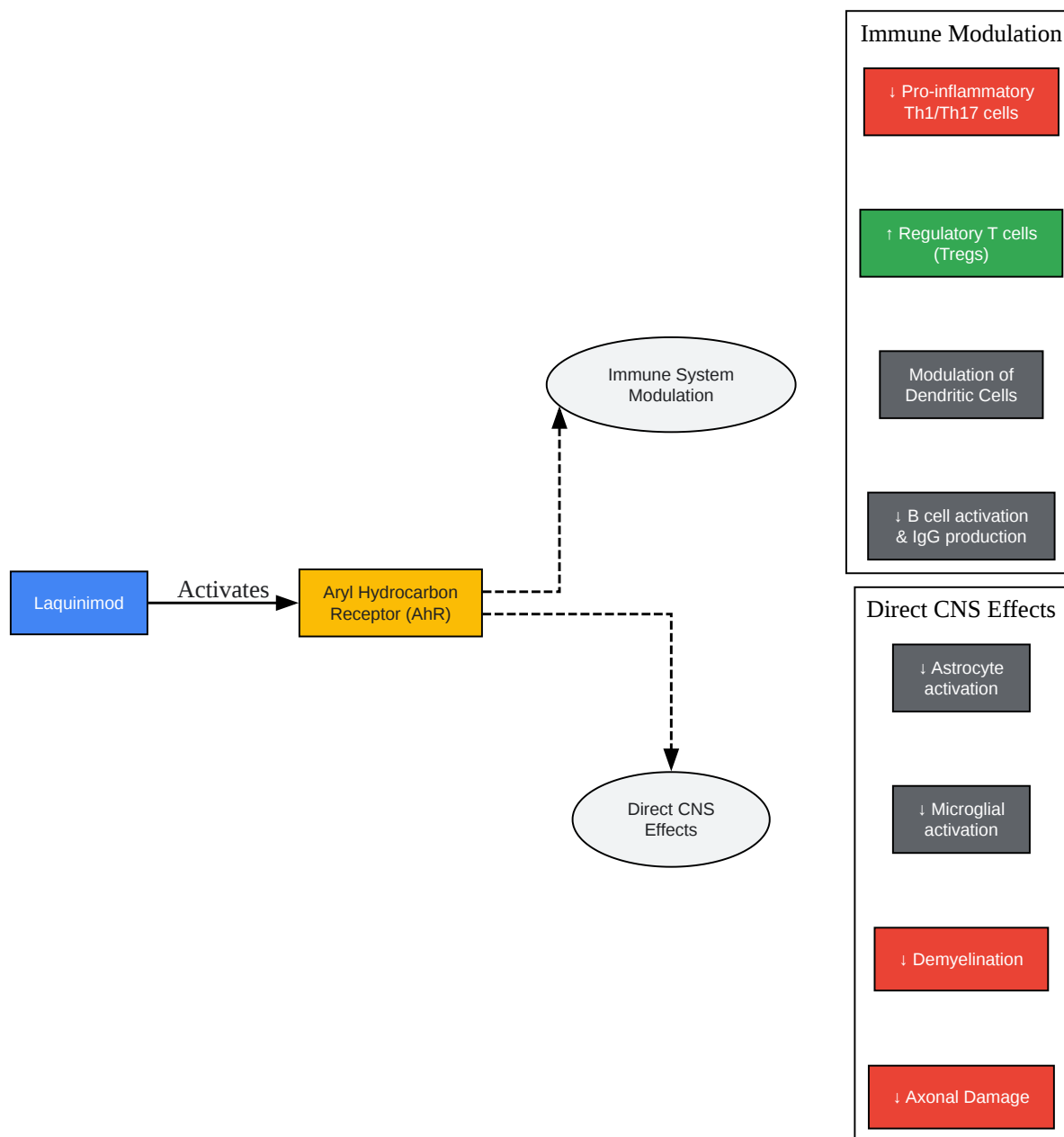
- Sterile water for injection or purified water
- Oral gavage needles

Procedure:

- Preparation of **Laquinimod** Solution:
 - Dissolve **Laquinimod** powder in sterile water to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a 2.5 mg/mL solution to administer 0.2 mL).^[7]^[10] Ensure the powder is fully dissolved.
- Administration:
 - Administer the prepared **Laquinimod** solution or vehicle (water) to the mice daily via oral gavage.^[7] The volume is typically 0.2 mL per mouse.^[10]
 - The timing of administration will depend on the experimental design (prophylactic, therapeutic, or post-recovery).

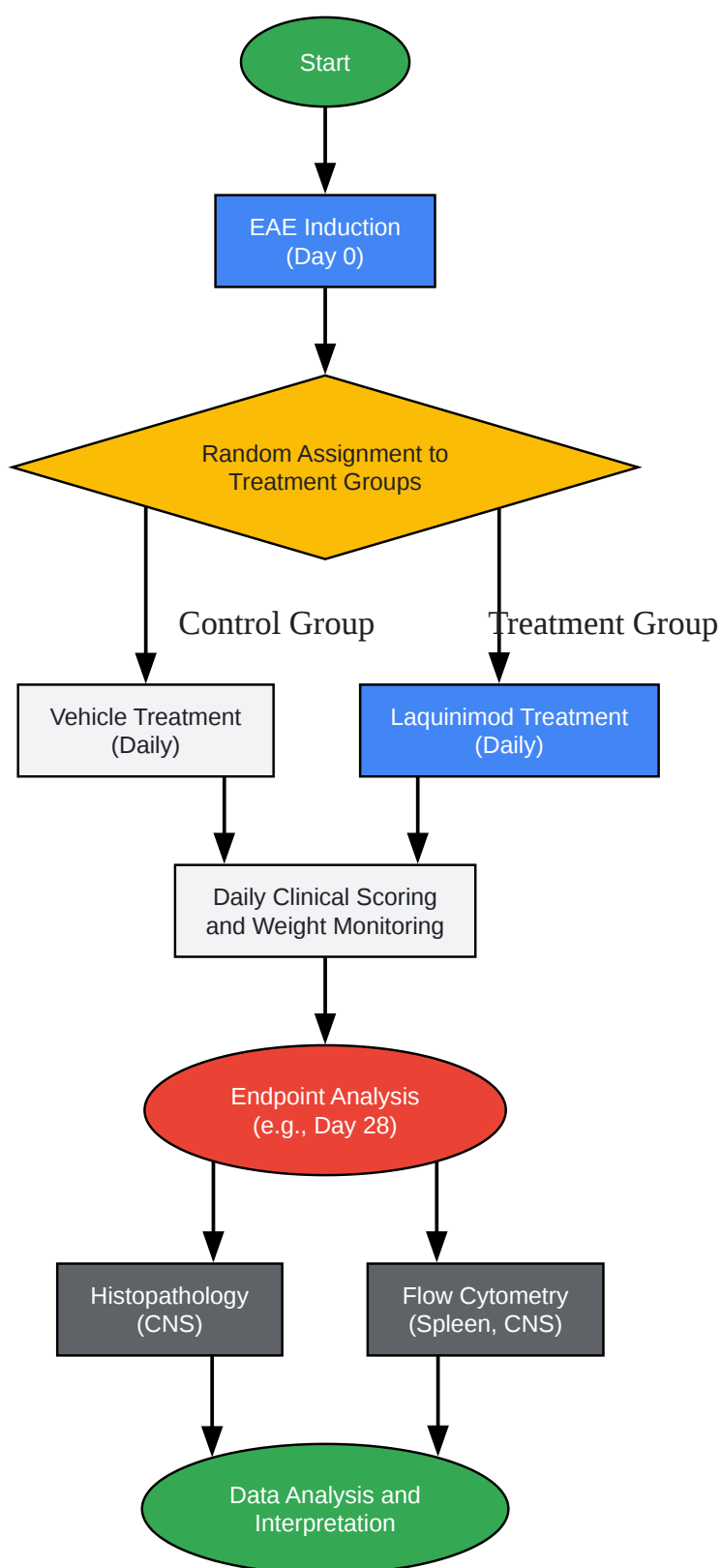
Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of **Laquinimod** and a typical experimental workflow for its evaluation in EAE models.



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Caption: **Laquinimod** signaling pathway in the context of EAE.



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